2-acetamidobenzylamine chemical structure and synonyms
2-acetamidobenzylamine chemical structure and synonyms
This technical guide details the chemical identity, synthesis, and applications of 2-acetamidobenzylamine , formally known as N-[2-(aminomethyl)phenyl]acetamide .
Structure, Synthesis, and Application in Heterocyclic Chemistry
Executive Summary & Chemical Identity
2-Acetamidobenzylamine is a bifunctional building block featuring an aromatic acetamido group and a benzylic primary amine. It serves as a critical "1,4-diamine" equivalent in medicinal chemistry, primarily used to access quinazolinone and benzodiazepine scaffolds.
Crucial Isomer Distinction: Researchers must distinguish this compound from its isomer, N-(2-aminobenzyl)acetamide.
-
Target Compound (Ring-Acetylated): N-[2-(aminomethyl)phenyl]acetamide. The acetyl group is on the aniline nitrogen.
-
Isomer (Chain-Acetylated): N-(2-aminobenzyl)acetamide. The acetyl group is on the benzyl nitrogen.[1]
Chemical Identifiers
| Property | Data |
| IUPAC Name | N-[2-(aminomethyl)phenyl]acetamide |
| Common Synonyms | 2-Acetamidobenzylamine; N-Acetyl-2-aminobenzylamine (ambiguous); 2-(Acetylamino)benzylamine |
| CAS Number | 238428-28-9 (Hydrochloride salt); 1516261-05-4 (Free base) |
| Molecular Formula | C₉H₁₂N₂O |
| Molecular Weight | 164.21 g/mol (Free base); 200.67 g/mol (HCl salt) |
| SMILES | CC(=O)NC1=CC=CC=C1CN |
| InChI Key | AQBIIRHDGPBWRV-UHFFFAOYSA-N |
Structural Analysis & Reactivity Profile
The molecule contains two nitrogen centers with distinct nucleophilicities:
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Benzylic Amine (-CH₂NH₂): High basicity and nucleophilicity (pKa ~9-10). It is the primary site for alkylation or condensation with aldehydes.
-
Acetamido Group (-NHAc): Low nucleophilicity due to resonance delocalization. However, the amide nitrogen can participate in intramolecular cyclization (e.g., to form quinazolines) under acidic or thermal conditions.
Graphviz: Chemical Structure & Numbering
(Note: Visual representation implies the ortho-substitution pattern essential for heterocycle formation.)
Synthesis Methodologies
Direct acetylation of 2-aminobenzylamine is not recommended because the aliphatic benzylamine is more nucleophilic than the aromatic amine, leading to the wrong isomer (N-benzyl acetylation).
Protocol A: The Nitrile Reduction Route (Preferred)
This route ensures the correct regiochemistry by installing the amide on the aromatic ring before generating the benzylic amine.
Step 1: Acetylation of Anthranilonitrile
-
Reagents: 2-Aminobenzonitrile, Acetic Anhydride (
), Pyridine (cat). -
Conditions: Reflux or RT.
-
Product: N-(2-cyanophenyl)acetamide.[2]
Step 2: Selective Reduction
-
Reagents:
/ Raney Nickel (or Pd/C) in ammoniacal methanol. -
Mechanism: Catalytic hydrogenation of the nitrile (-CN) to the primary amine (-CH
NH ). -
Note: Avoid strong hydride reducing agents like LiAlH
if possible, as they may reduce the amide to an ethylamine.
Graphviz: Synthesis Workflow
Caption: Regioselective synthesis starting from 2-aminobenzonitrile to prevent side-chain acetylation.
Applications in Drug Development
The core utility of 2-acetamidobenzylamine lies in its ability to undergo cyclocondensation to form nitrogen heterocycles.[3]
Synthesis of 3,4-Dihydroquinazolines
Reacting 2-acetamidobenzylamine with aldehydes followed by oxidation is a rapid route to functionalized quinazolines.
-
Mechanism: The benzylic amine condenses with an aldehyde (R-CHO) to form an imine (Schiff base). The amide nitrogen then attacks the imine carbon (intramolecular nucleophilic attack), closing the ring.
Benzodiazepine Scaffolds
As a 1,4-diamine equivalent, it can react with alpha-halo ketones or similar dielectrophiles to form diazepine rings, a scaffold ubiquitous in anxiolytics.
Graphviz: Quinazoline Formation Pathway
Caption: Cyclization pathway to form the dihydroquinazoline pharmacophore.
Physical Properties & Handling[4][7]
| Property | Value/Description |
| Physical State | White to off-white crystalline solid (HCl salt). |
| Solubility | HCl Salt: Soluble in water, methanol, DMSO. Free Base: Soluble in DCM, Ethyl Acetate; sparingly soluble in water. |
| Melting Point | ~190°C (Decomp. for HCl salt). |
| Stability | Hygroscopic (Salt form). Store under inert atmosphere (Nitrogen/Argon). |
Safety Precautions (MSDS Highlights)
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Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[4]
-
Handling: Use a fume hood. Avoid dust formation.
-
Storage: Keep cold (2-8°C) and dry. The free amine may absorb
from the air over time.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54595296, N-[2-(aminomethyl)phenyl]acetamide hydrochloride. Retrieved from [Link]
